Human Soluble Epoxide Hydrolase (sEH) Inhibition Profile of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one
This compound has been evaluated for inhibition of recombinant human soluble epoxide hydrolase (sEH) using a fluorescence-based assay with CMNPC substrate. The measured IC50 value is >500 nM [1], indicating a measurable but modest inhibitory effect on this therapeutically relevant target involved in cardiovascular and inflammatory pathways. This quantitative benchmark allows researchers to position the compound within structure-activity relationship (SAR) studies and compare its potency against other sEH inhibitors in the same assay system.
| Evidence Dimension | Inhibition of recombinant human sEH |
|---|---|
| Target Compound Data | IC50 > 500 nM |
| Comparator Or Baseline | Untreated control (0% inhibition baseline) |
| Quantified Difference | >500 nM inhibitory threshold achieved; precise fold-change not determinable from >500 nM value |
| Conditions | Fluorescence-based assay using recombinant human sEH protein with CMNPC substrate |
Why This Matters
Establishes a quantifiable activity benchmark for this compound against a validated drug target, enabling direct comparison with other sEH inhibitors in SAR campaigns and providing a documented biochemical property that uncharacterized analogs lack.
- [1] BindingDB. (n.d.). BDBM50057493 (CHEMBL3322813) – Inhibition of recombinant human sEH, IC50 > 500 nM. Entry ID: 50057493. View Source
